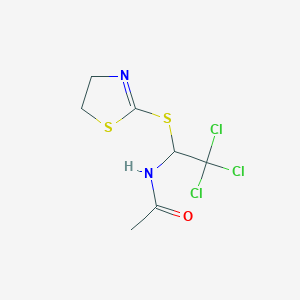

N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

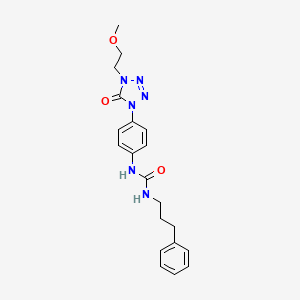

“N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)acetamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are known to have diverse biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazole derivatives are often synthesized from precursors such as hydrazinecarbothioamides . The method for obtaining the target product is usually based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. For instance, the thiazole ring might undergo electrophilic substitution at the C-5 position .Aplicaciones Científicas De Investigación

Synthesis and Heterocyclic Applications

The compound serves as a versatile precursor for synthesizing a wide range of heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and others. These heterocycles have significant applications in the development of insecticidal agents against various pests, like the cotton leafworm, Spodoptera littoralis. The synthesis processes involve various chemical characterizations to confirm the structure and properties of the synthesized compounds (Fadda et al., 2017).

Insecticidal Assessment

Research has demonstrated the insecticidal potential of compounds synthesized from N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)acetamide. These studies aim to explore safer and more effective pest control methods by testing the synthesized compounds' efficacy against specific pests, contributing to agricultural sustainability and pest management strategies.

Anticancer Activity

Novel derivatives synthesized from this compound have been evaluated for their anticancer properties. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have shown promising results in inhibiting tumor growth, particularly against lung adenocarcinoma cells. These studies highlight the potential therapeutic applications of these compounds in cancer treatment, providing a basis for further research and development in oncology (Evren et al., 2019).

Antimicrobial Activity

The synthesis of novel triazole derivatives containing the thioamide group has been investigated for their antimicrobial activities. These studies are crucial in developing new antimicrobial agents to combat drug-resistant pathogens, addressing a significant challenge in current medical practices. The findings contribute to the broader field of antimicrobial research, potentially leading to new treatments for various bacterial and fungal infections (Turan-Zitouni et al., 2005).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl3N2OS2/c1-4(13)12-5(7(8,9)10)15-6-11-2-3-14-6/h5H,2-3H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXLILFVJPTARJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(Cl)(Cl)Cl)SC1=NCCS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl3N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide](/img/structure/B2742382.png)

![4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one](/img/structure/B2742388.png)

![(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2742396.png)

![3-amino-N-(3-chloro-4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2742397.png)

![4-isopropyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2742398.png)

![3-(4-fluorophenyl)-5-(2-methoxyethyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2742399.png)

![tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B2742402.png)

![9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2742403.png)

![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2742404.png)

![Methyl 4,5-dimethyl-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2742405.png)